What is D-Tyrosine-d4 and its chemical properties
What is D-Tyrosine-d4 and its chemical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Tyrosine-d4 is a stable isotope-labeled form of the D-isomer of the amino acid tyrosine, where four hydrogen atoms on the phenyl ring have been replaced by deuterium. This isotopic substitution makes it a valuable tool in various research applications, particularly in mass spectrometry-based quantitative analysis and as a tracer in metabolic studies. Its chemical and biological properties are of significant interest to researchers in proteomics, metabolomics, drug metabolism, and pharmacokinetics. This guide provides a comprehensive overview of the chemical properties, experimental applications, and relevant biological pathways associated with D-Tyrosine-d4.
Chemical and Physical Properties
D-Tyrosine-d4 is a white to off-white solid. While some physicochemical data is more readily available for its L-isomer counterpart, L-Tyrosine-d4, the properties are expected to be very similar due to their enantiomeric relationship. The primary difference lies in the stereochemistry at the alpha-carbon.
Table 1: General and Physicochemical Properties of D-Tyrosine-d4
| Property | Value | Source(s) |
| Chemical Name | (2R)-2-amino-3-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)propanoic acid | [1] |
| Synonyms | D-Tyrosine-2,3,5,6-d4, D-4-Hydroxyphenyl-2,3,5,6-d4-alanine | [2] |
| Molecular Formula | C₉H₇D₄NO₃ | [3] |
| Molecular Weight | 185.21 g/mol | [3][4] |
| CAS Number | 944386-47-4 | |
| Appearance | White to off-white solid | |
| Melting Point | >300 °C (decomposes) | |
| Solubility | Soluble in water. | |
| Isotopic Purity | ≥98 atom % D | |
| Chemical Purity | ≥99% (CP) |
Note: Some data, such as melting point and purity, are often reported for the L-isomer (L-Tyrosine-d4) but are considered representative for the D-isomer.
Applications in Research
The primary utility of D-Tyrosine-d4 stems from its isotopic labeling, which allows it to be distinguished from its naturally occurring, unlabeled counterpart by mass spectrometry.
Internal Standard in Mass Spectrometry
D-Tyrosine-d4 is widely used as an internal standard for the accurate quantification of tyrosine and its metabolites in biological samples by liquid chromatography-mass spectrometry (LC-MS). The co-elution of the deuterated standard with the endogenous analyte allows for correction of variations in sample preparation, injection volume, and ionization efficiency, thereby improving the accuracy and precision of the measurement.
Metabolic Labeling and Tracer Studies
In metabolic research, D-Tyrosine-d4 can be used as a tracer to study the in vivo or in vitro metabolism of D-tyrosine. While D-amino acids are less common than their L-counterparts in higher organisms, they play significant roles in various biological processes, particularly in microorganisms. Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful technique for quantitative proteomics that utilizes stable isotope-labeled amino acids to metabolically label proteins. Although typically performed with essential L-amino acids, similar principles can be applied using D-Tyrosine-d4 to trace its incorporation and metabolic fate in specific experimental systems.
Experimental Protocols
Protocol 1: Quantification of Tyrosine in Plasma using D-Tyrosine-d4 as an Internal Standard by LC-MS/MS
This protocol provides a general framework for the quantification of tyrosine in a biological matrix. Optimization of specific parameters will be required for individual instruments and applications.
1. Materials:
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D-Tyrosine-d4 (internal standard)
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L-Tyrosine (for calibration curve)
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Plasma sample
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Acetonitrile (ACN)
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Formic acid (FA)
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Water (LC-MS grade)
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Protein precipitation agent (e.g., trichloroacetic acid or methanol)
2. Sample Preparation: a. Prepare a stock solution of D-Tyrosine-d4 in an appropriate solvent (e.g., water with 0.1% FA) at a known concentration (e.g., 1 µg/mL). b. Prepare a series of calibration standards of L-Tyrosine in a blank matrix. c. Thaw plasma samples on ice. d. To 100 µL of plasma sample, calibration standard, or blank, add a fixed amount of the D-Tyrosine-d4 internal standard solution (e.g., 10 µL). e. Precipitate proteins by adding 300 µL of cold acetonitrile. f. Vortex for 1 minute and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C. g. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. h. Reconstitute the dried extract in 100 µL of the initial mobile phase.
3. LC-MS/MS Analysis: a. Liquid Chromatography:
- Column: A suitable reversed-phase C18 column.
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Gradient: A linear gradient appropriate for the separation of tyrosine.
- Flow Rate: A typical flow rate for the column used.
- Injection Volume: 5-10 µL. b. Mass Spectrometry:
- Ionization Mode: Positive electrospray ionization (ESI+).
- Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both L-Tyrosine and D-Tyrosine-d4.
- L-Tyrosine: e.g., m/z 182.1 → 136.1
- D-Tyrosine-d4: e.g., m/z 186.1 → 140.1
4. Data Analysis: a. Generate a calibration curve by plotting the peak area ratio of L-Tyrosine to D-Tyrosine-d4 against the concentration of the L-Tyrosine standards. b. Determine the concentration of tyrosine in the plasma samples by interpolating their peak area ratios from the calibration curve.
Protocol 2: Metabolic Labeling of Proteins using SILAC with Deuterated Amino Acids (General Protocol)
This protocol outlines the general steps for a SILAC experiment, which can be adapted for the use of deuterated amino acids like D-Tyrosine-d4 in specific cellular systems that can uptake and utilize it.
1. Cell Culture: a. Culture two populations of cells in parallel. b. For the "light" population, use a standard growth medium. c. For the "heavy" population, use a growth medium that is deficient in the natural amino acid but supplemented with the deuterated amino acid (e.g., D-Tyrosine-d4). d. Culture the cells for a sufficient number of cell divisions (typically at least five) to ensure near-complete incorporation of the labeled amino acid into the proteome.
2. Experimental Treatment: a. Apply the experimental condition to one of the cell populations (e.g., drug treatment to the "heavy" labeled cells) while the other serves as a control.
3. Sample Harvesting and Protein Extraction: a. Harvest both cell populations. b. Combine the "light" and "heavy" cell pellets in a 1:1 ratio based on cell number or protein concentration. c. Lyse the combined cells and extract the proteins using a suitable lysis buffer.
4. Protein Digestion: a. Digest the protein mixture into peptides using a protease such as trypsin.
5. LC-MS/MS Analysis: a. Analyze the resulting peptide mixture by high-resolution LC-MS/MS. b. The mass spectrometer will detect pairs of peptides that are chemically identical but differ in mass due to the isotopic labeling.
6. Data Analysis: a. Use specialized software to identify and quantify the relative abundance of the "light" and "heavy" peptides. The ratio of the peak intensities of the peptide pairs reflects the relative abundance of the corresponding protein in the two cell populations.
Signaling Pathways and Logical Relationships
D-Tyrosine, the unlabeled counterpart of D-Tyrosine-d4, is known to be biologically active, and its deuterated form can be used to probe these activities. Two notable biological effects of D-Tyrosine are the inhibition of tyrosinase and the disassembly of bacterial biofilms.
Tyrosinase Inhibition Pathway
D-Tyrosine acts as a competitive inhibitor of tyrosinase, the key enzyme in melanin synthesis. It competes with the natural substrate, L-Tyrosine, for binding to the active site of the enzyme, thereby reducing the rate of melanin production.
Caption: Competitive inhibition of tyrosinase by D-Tyrosine.
Bacterial Biofilm Disassembly Workflow
D-Tyrosine has been shown to inhibit the formation of and trigger the disassembly of bacterial biofilms. It is believed to interfere with the integrity of the extracellular matrix that holds the biofilm together, in part by causing the release of amyloid fibers that link the bacterial cells.
Caption: D-Tyrosine induced disassembly of a bacterial biofilm.
Conclusion
D-Tyrosine-d4 is a powerful tool for researchers in a variety of scientific disciplines. Its well-defined chemical properties and the ability to act as a stable isotope-labeled internal standard make it indispensable for accurate quantitative studies. Furthermore, its connection to the biological activities of D-Tyrosine opens up avenues for its use as a tracer in mechanistic studies of processes such as melanogenesis and biofilm formation. The protocols and pathway diagrams provided in this guide offer a solid foundation for the effective application of D-Tyrosine-d4 in a research setting.
